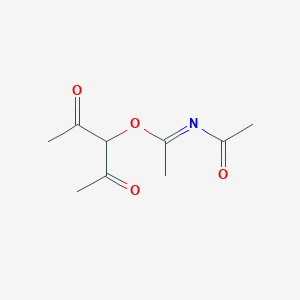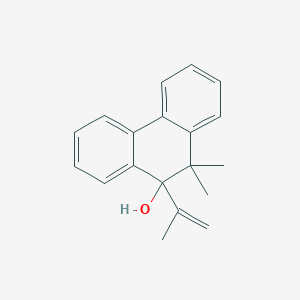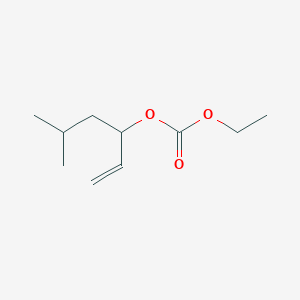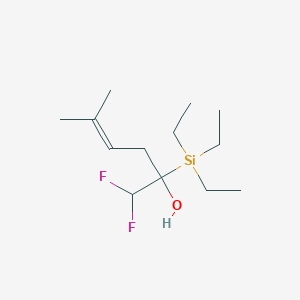![molecular formula C11H17NO B12602738 2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one CAS No. 646055-89-2](/img/structure/B12602738.png)
2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one is a unique organic compound characterized by its spiro-fused bicyclic structure. This compound features a bicyclo[2.2.2]octane core fused with a pyrrolidinone ring, creating a rigid and stereochemically complex framework. Such structures are often of interest in medicinal chemistry and materials science due to their potential biological activity and unique physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one typically involves multiple steps, including key reactions such as double Michael addition and ring-closing metathesis. These reactions are crucial for constructing the spiro-fused bicyclic framework. For instance, one synthetic strategy involves the use of a bicyclo[2.2.2]octane derivative as a starting material, which undergoes a series of transformations to introduce the pyrrolidinone ring .
Industrial Production Methods
While specific industrial production methods for 2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: This reaction can introduce different substituents onto the bicyclic framework, allowing for the creation of derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various functional groups onto the bicyclic core .
Scientific Research Applications
2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Spiro-bicyclo[2.2.2]octane derivatives: These compounds share the bicyclic core but differ in the attached functional groups.
Spiro-fused bicyclo[3.2.2]octatriene derivatives: These have a similar spiro-fused structure but with different ring sizes and functionalities.
Uniqueness
2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one is unique due to its specific combination of a bicyclo[2.2.2]octane core and a pyrrolidinone ring. This combination imparts distinct physical and chemical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
646055-89-2 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidine]-2'-one |
InChI |
InChI=1S/C11H17NO/c13-10-11(5-6-12-10)7-8-1-3-9(11)4-2-8/h8-9H,1-7H2,(H,12,13) |
InChI Key |
ODZHSQYXLMWTLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC23CCNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602671.png)
![4-[Tris(4-methylphenyl)methyl]benzonitrile](/img/structure/B12602672.png)


![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)

![Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-](/img/structure/B12602718.png)

![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)



![9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene](/img/structure/B12602758.png)
![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)
